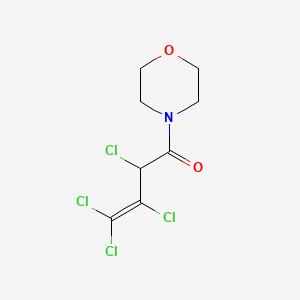
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with the chemical formula C₄H₉NO
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- typically involves the reaction of morpholine with a chlorinated butenone derivative. The process can be summarized as follows:
Starting Materials: Morpholine and 2,3,4,4-tetrachloro-1-oxo-3-butenyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The chlorinated butenone derivative is added dropwise to a solution of morpholine and the base in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to improve efficiency.
化学反応の分析
Types of Reactions
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the butenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine derivative.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism by which Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Morpholine, 4-(1-oxo-2-butenyl)-: Similar structure but lacks the chlorine atoms.
Morpholine, 4-(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-: Contains a hydroxyphenyl group instead of the tetrachlorobutenyl group.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of the butenyl group.
Uniqueness
The presence of the 2,3,4,4-tetrachloro-1-oxo-3-butenyl group in Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
13178-31-9 |
|---|---|
分子式 |
C8H9Cl4NO2 |
分子量 |
293.0 g/mol |
IUPAC名 |
2,3,4,4-tetrachloro-1-morpholin-4-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H9Cl4NO2/c9-5(7(11)12)6(10)8(14)13-1-3-15-4-2-13/h6H,1-4H2 |
InChIキー |
CIQLKIDQXGHLJD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C(C(=C(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


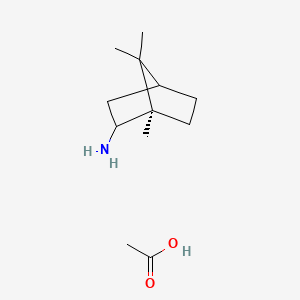
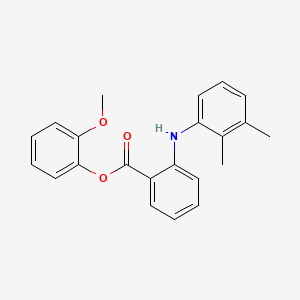
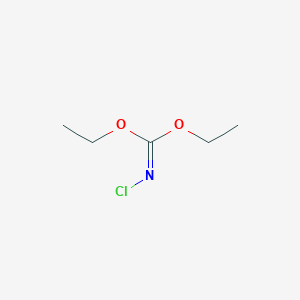
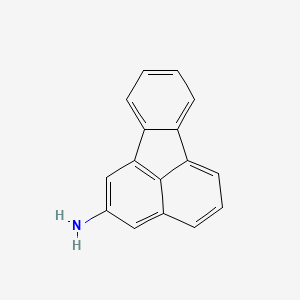


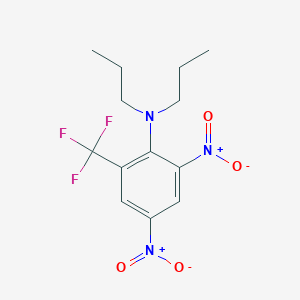
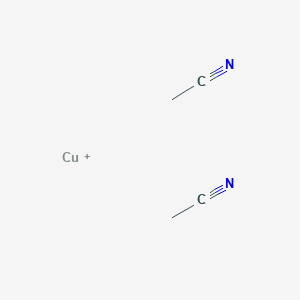
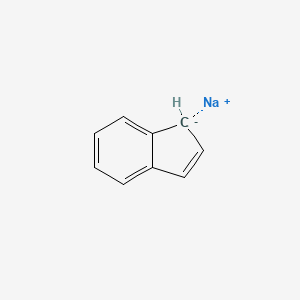
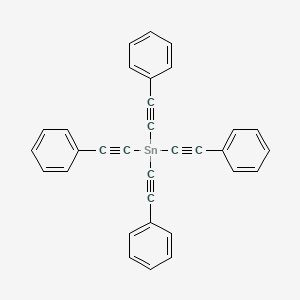
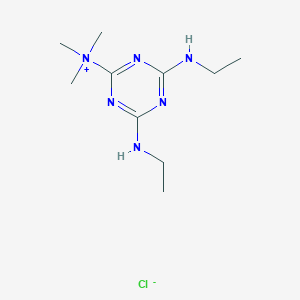
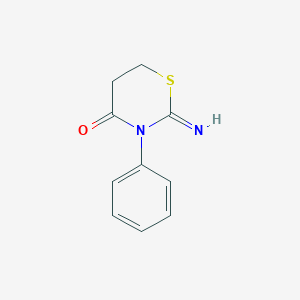
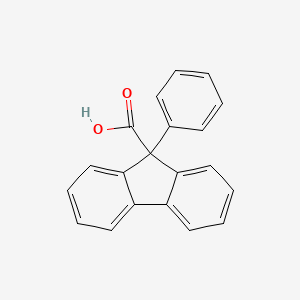
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
